![molecular formula C19H39BrO9 B1676803 m-PEG9-bromide CAS No. 125562-30-3](/img/structure/B1676803.png)
m-PEG9-bromide
Overview
Description
m-PEG9-bromide: is a polyethylene glycol (PEG) derivative that contains a bromide group. The bromide group is a very good leaving group for nucleophilic substitution reactions, making this compound a valuable reagent in organic synthesis . The hydrophilic PEG spacer increases the solubility of the compound in aqueous media, which is beneficial for various applications in chemistry and biology .
Mechanism of Action
Target of Action
m-PEG9-bromide is a PEG linker containing a bromide group . The bromide (Br) group in this compound is a very good leaving group for these reactions .
Mode of Action
The mode of action of this compound involves the bromide group being displaced in a nucleophilic substitution reaction . This allows the PEG linker to be covalently attached to a variety of molecules, enhancing their properties such as solubility in aqueous media .
Biochemical Pathways
Instead, it modifies other molecules to enhance their properties and potentially affect their interactions within biochemical pathways .
Pharmacokinetics
The pharmacokinetics of this compound would largely depend on the molecule it is linked to. The hydrophilic peg spacer in this compound increases solubility in aqueous media , which could enhance the bioavailability of the linked molecule.
Result of Action
The primary result of this compound’s action is the modification of target molecules to enhance their properties, such as solubility in aqueous media . This can potentially enhance the efficacy of the target molecule in its intended application.
Action Environment
The action of this compound is influenced by the presence of nucleophiles for the substitution reaction . Additionally, the hydrophilic PEG spacer can increase solubility in aqueous environments , potentially enhancing the action, efficacy, and stability of this compound and the linked molecule in such environments.
Biochemical Analysis
Biochemical Properties
m-PEG9-bromide, as a PEG linker, plays a crucial role in biochemical reactions, particularly in the formation of PROTACs . The bromide group in this compound acts as a leaving group in nucleophilic substitution reactions
Cellular Effects
The cellular effects of this compound are not directly observed as it is a part of larger molecules like PROTACs . The influence of this compound on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, would be indirect and dependent on the specific PROTAC it is part of.
Molecular Mechanism
This compound itself does not exert effects at the molecular level . Its role is primarily as a linker in the formation of PROTACs . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression would be characteristics of the PROTAC, not the this compound linker itself.
Temporal Effects in Laboratory Settings
As a component of PROTACs, its stability and degradation would be influenced by the overall stability of the PROTAC .
Dosage Effects in Animal Models
As a component of PROTACs, its effects would be dependent on the specific PROTAC and its dosage .
Metabolic Pathways
As a component of PROTACs, its involvement in metabolic pathways would be dependent on the specific PROTAC .
Transport and Distribution
As a component of PROTACs, its transport and distribution would be dependent on the specific PROTAC .
Subcellular Localization
As a component of PROTACs, its subcellular localization would be dependent on the specific PROTAC .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG9-bromide typically involves the reaction of methoxy polyethylene glycol (m-PEG) with a brominating agent. One common method is the reaction of m-PEG with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar brominating agents. The process is optimized for high yield and purity, often involving purification steps such as distillation or chromatography to remove impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: m-PEG9-bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group . These reactions can be classified as either S_N1 or S_N2 mechanisms, depending on the reaction conditions and the nature of the nucleophile.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles that react with this compound include thiols, amines, and alkoxides.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or dichloromethane (DCM).
Major Products: The major products formed from these reactions are typically m-PEG derivatives with the nucleophile attached to the PEG chain. For example, the reaction with a thiol nucleophile would yield a thioether-linked PEG derivative .
Scientific Research Applications
Chemical Properties and Mechanism of Action
m-PEG9-bromide has a chemical formula of C₁₉H₃₉BrO₉ and features a bromide group that serves as an excellent leaving group in nucleophilic substitution reactions. This property allows it to act as a linker molecule in bioconjugation reactions, where the bromide can be replaced by nucleophiles such as amines, thiols, or hydroxyl groups. The general reaction can be represented as:
where represents the nucleophile. The incorporation of this compound into various biomolecules enhances their solubility and stability, making them more suitable for therapeutic applications.
Bioconjugation and Drug Delivery
This compound is extensively utilized in bioconjugation to modify biomolecules such as proteins and peptides. This modification can improve their pharmacokinetic properties, reduce immunogenicity, and prolong circulation time in the bloodstream. For instance, PEGylation of therapeutic proteins has shown enhanced solubility and bioavailability.
Case Study: PEGylated Antibodies
In a study involving PEGylated antibodies, researchers demonstrated that the conjugation with this compound improved the therapeutic efficacy by increasing the half-life of the antibodies in circulation while reducing adverse immune responses .
Surface Modification
The compound can modify surfaces to enhance hydrophilicity, which is beneficial for reducing protein adsorption on biosensors and microfluidic devices. This property is particularly valuable in biomedical applications where minimizing non-specific binding is crucial .
Data Table: Comparison of Surface Modification Techniques
Technique | Advantages | Limitations |
---|---|---|
This compound Coating | Reduces protein adsorption | Requires precise application |
Silane Coupling | Strong covalent bonds | Limited compatibility with biomolecules |
Poly-Lysine Coating | Enhances cell adhesion | May induce non-specific interactions |
Polymer Synthesis
This compound serves as a building block for synthesizing various polymers with tailored properties. Its ability to undergo nucleophilic substitution facilitates the introduction of diverse functional groups onto the PEG backbone, enabling the creation of novel materials with specific characteristics such as improved water solubility or reduced protein binding.
Case Study: Synthesis of Biodegradable Polymers
Research has shown that incorporating this compound into polymer chains leads to biodegradable materials suitable for drug delivery systems. These polymers demonstrated controlled release profiles for encapsulated drugs .
Industrial Applications
In industrial settings, this compound is employed in producing PEGylated products like surfactants and lubricants. Its ability to enhance solubility and stability makes it valuable in various manufacturing processes .
Comparison with Similar Compounds
m-PEG4-bromide: A shorter PEG chain with similar reactivity but different solubility and physical properties.
m-PEG2-NHS ester: Contains an N-hydroxysuccinimide (NHS) ester group instead of a bromide group, used for amine coupling reactions.
m-PEG4-NHS ester: Similar to m-PEG2-NHS ester but with a longer PEG chain.
Uniqueness: m-PEG9-bromide is unique due to its longer PEG chain, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful for applications requiring high solubility and biocompatibility .
Biological Activity
m-PEG9-bromide is a polyethylene glycol (PEG) derivative that has garnered attention in recent years due to its potential applications in drug delivery, bioconjugation, and as a linker in the development of targeted therapies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular systems, and relevant research findings.
- Molecular Formula : C21H42O12
- Molecular Weight : 486.55 g/mol
- Density : 1.122 g/cm³
- Boiling Point : 557.37°C at 760 mmHg
This compound functions primarily as a linker in the design of PROTACs (Proteolysis Targeting Chimeras), which are bifunctional molecules that promote the degradation of specific proteins via the ubiquitin-proteasome system. The PEG moiety enhances solubility and biocompatibility, while the bromide group may facilitate specific interactions with target proteins or enzymes .
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in various cellular systems:
- Antiproliferative Effects : In studies involving cancer cell lines, this compound has been shown to inhibit cell proliferation effectively. For example, treatments with PEGylated compounds have led to reduced viability in MDA-MB-231 and BT-474 breast cancer cell lines, indicating its potential as an anticancer agent .
- Antibacterial Activity : Preliminary investigations suggest that this compound may possess antibacterial properties. Its derivatives were tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
- Cellular Response : Exposure to this compound has been linked to alterations in cell morphology and aggregation patterns in 3D culture systems. This suggests a role in modifying cellular behavior, which could be beneficial for therapeutic applications targeting tumor microenvironments .
Case Studies and Research Findings
Properties
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39BrO9/c1-21-4-5-23-8-9-25-12-13-27-16-17-29-19-18-28-15-14-26-11-10-24-7-6-22-3-2-20/h2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVCGSZTSMUNGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39BrO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125562-30-3 | |
Record name | 1-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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